1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene 1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13590434
InChI: InChI=1S/C9H10ClNO4/c1-14-2-3-15-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3H2,1H3
SMILES: COCCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl
Molecular Formula: C9H10ClNO4
Molecular Weight: 231.63 g/mol

1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene

CAS No.:

Cat. No.: VC13590434

Molecular Formula: C9H10ClNO4

Molecular Weight: 231.63 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene -

Specification

Molecular Formula C9H10ClNO4
Molecular Weight 231.63 g/mol
IUPAC Name 1-chloro-3-(2-methoxyethoxy)-5-nitrobenzene
Standard InChI InChI=1S/C9H10ClNO4/c1-14-2-3-15-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3H2,1H3
Standard InChI Key KMMCEXIQCXJSAO-UHFFFAOYSA-N
SMILES COCCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl
Canonical SMILES COCCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 1-chloro-3-(2-methoxyethoxy)-5-nitrobenzene is C₉H₁₀ClNO₄, with a molecular weight of 231.63 g/mol . The nitro group (-NO₂) at the 5-position and the 2-methoxyethoxy (-OCH₂CH₂OCH₃) group at the 3-position create steric and electronic effects that influence reactivity.

Key Physical Properties

PropertyValueSource
Density1.311 ± 0.06 g/cm³Predicted
Boiling Point339.5 ± 32.0 °CPredicted
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, acetone)Inferred

The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to itself .

Synthesis and Preparation

Methodological Approaches

While direct synthesis protocols for this compound are sparsely documented, analogous pathways suggest a multi-step process:

  • Chlorination: Introduction of chlorine via electrophilic substitution on a methoxyethoxy-nitrobenzene precursor.

  • Functional Group Introduction: The 2-methoxyethoxy group is likely added through nucleophilic substitution or Ullmann coupling under catalytic conditions.

Example Reaction Scheme

  • Nitration: A pre-chlorinated benzene derivative undergoes nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to minimize polysubstitution .

  • Etherification: Reaction with 2-methoxyethanol in the presence of a base (e.g., KOH) and a polar aprotic solvent (e.g., DMSO).

Yield Optimization: Purification via column chromatography or recrystallization improves purity, though yields remain moderate (50–70%) due to steric hindrance.

Applications

Industrial and Pharmaceutical Uses

  • Dye Synthesis: Nitroaromatics are precursors to azo dyes. The nitro group can be reduced to an amine for diazo coupling .

  • Pharmaceutical Intermediates: Functional groups enable derivatization into bioactive molecules. For example, similar compounds show antimicrobial and anticancer activity .

  • Agrochemicals: Potential use in pesticide synthesis due to stability and reactivity .

Comparative Reactivity

CompoundReactivity ProfileApplication Example
1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzeneElectrophilic substitution at meta positionDye intermediate
3-NitrochlorobenzeneChlorine substitution at meta positionOrange GC Base synthesis

Biological Activity

CompoundLD₅₀ (Rat, Oral)Key Risks
1-Chloro-4-nitrobenzene420 mg/kgMethemoglobinemia
3-Nitrochlorobenzene650 mg/kgHepatotoxicity

Recent Research and Knowledge Gaps

2023–2025 Developments

  • Synthetic Innovations: Computational modeling (DFT) predicts optimal reaction conditions for nitroaromatic synthesis.

  • Environmental Impact: Limited data on biodegradation; persistence inferred from similar compounds .

Unaddressed Areas:

  • In vivo toxicokinetics and long-term ecotoxicological effects.

  • Catalytic methods to improve synthesis efficiency.

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